molecular formula C13H15BrFNO2 B6645536 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide

5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide

Cat. No.: B6645536
M. Wt: 316.17 g/mol
InChI Key: VNBHGNLMYKBNIV-UHFFFAOYSA-N
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Description

5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is an organic compound that features a benzamide core substituted with bromine and fluorine atoms, as well as a cyclobutyl group with a hydroxyl functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide typically involves multiple steps:

    Bromination and Fluorination: The starting material, often a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a series of reactions, which may include cyclization and functionalization steps.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

    Chemical Biology: The compound is employed as a tool to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoro-N-(2-hydroxy-2,2-dimethylcyclobutyl)benzamide
  • 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclopropyl)benzamide
  • 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclopentyl)benzamide

Uniqueness

5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is unique due to the specific positioning of the bromine and fluorine atoms, as well as the presence of the cyclobutyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO2/c1-13(2)10(6-11(13)17)16-12(18)8-5-7(14)3-4-9(8)15/h3-5,10-11,17H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBHGNLMYKBNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)NC(=O)C2=C(C=CC(=C2)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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